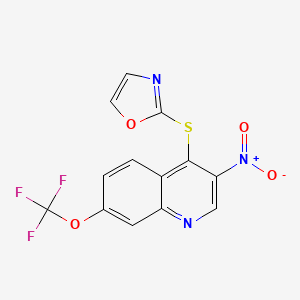
3-Nitro-4-(1,3-oxazol-2-ylsulfanyl)-7-(trifluoromethoxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-4-(1,3-oxazol-2-ylsulfanyl)-7-(trifluoromethoxy)quinoline is a complex organic compound that features a quinoline core substituted with nitro, oxazolylsulfanyl, and trifluoromethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(1,3-oxazol-2-ylsulfanyl)-7-(trifluoromethoxy)quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the nitro group, the oxazolylsulfanyl group, and finally the trifluoromethoxy group. Each step requires specific reagents and conditions to ensure the desired substitutions occur at the correct positions on the quinoline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-4-(1,3-oxazol-2-ylsulfanyl)-7-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the trifluoromethoxy group could yield a variety of functionalized quinolines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Nitro-4-(1,3-oxazol-2-ylsulfanyl)-7-(trifluoromethoxy)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro group and the oxazolylsulfanyl group could facilitate interactions with biological macromolecules, while the trifluoromethoxy group may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitroquinoline: Similar structure but lacks the oxazolylsulfanyl and trifluoromethoxy groups.
7-Trifluoromethoxyquinoline: Lacks the nitro and oxazolylsulfanyl groups.
2-Oxazolylsulfanylquinoline: Lacks the nitro and trifluoromethoxy groups.
Uniqueness
3-Nitro-4-(1,3-oxazol-2-ylsulfanyl)-7-(trifluoromethoxy)quinoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the nitro and oxazolylsulfanyl groups provide sites for further functionalization and interaction with biological targets.
Propiedades
Fórmula molecular |
C13H6F3N3O4S |
|---|---|
Peso molecular |
357.27 g/mol |
Nombre IUPAC |
2-[3-nitro-7-(trifluoromethoxy)quinolin-4-yl]sulfanyl-1,3-oxazole |
InChI |
InChI=1S/C13H6F3N3O4S/c14-13(15,16)23-7-1-2-8-9(5-7)18-6-10(19(20)21)11(8)24-12-17-3-4-22-12/h1-6H |
Clave InChI |
XKOOTBOWXDQMMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=CN=C2C=C1OC(F)(F)F)[N+](=O)[O-])SC3=NC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



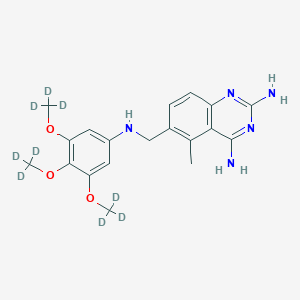
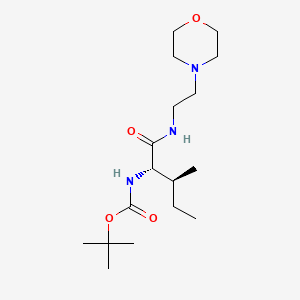
![(2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide](/img/structure/B13451524.png)
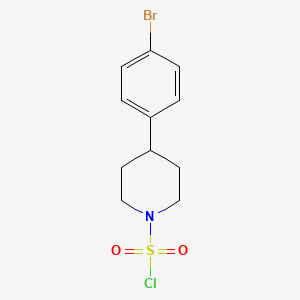
![4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B13451542.png)
![2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B13451546.png)
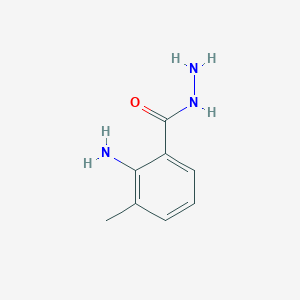
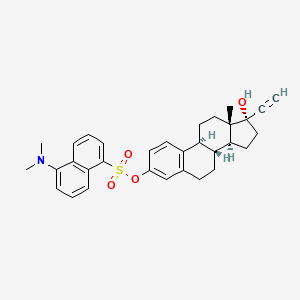
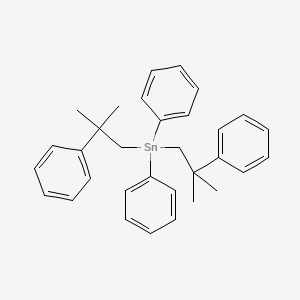

![5-[2-[Bis(phenylmethyl)amino]-1-hydroxyethyl]-2-hydroxybenzamide](/img/structure/B13451572.png)
![rac-(1R,6R,8R)-2-oxa-5-azabicyclo[4.2.0]octan-8-ol hydrochloride](/img/structure/B13451574.png)
![{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13451577.png)
